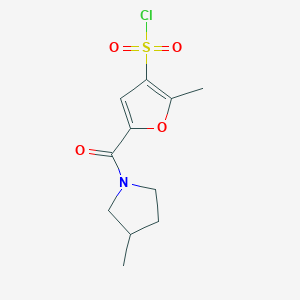
2-Methyl-5-(3-methylpyrrolidine-1-carbonyl)furan-3-sulfonyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methyl-5-(3-methylpyrrolidine-1-carbonyl)furan-3-sulfonyl chloride is a complex organic compound that features a furan ring substituted with a sulfonyl chloride group and a pyrrolidine moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-5-(3-methylpyrrolidine-1-carbonyl)furan-3-sulfonyl chloride typically involves multi-step organic reactions. One common approach is to start with the furan ring and introduce the sulfonyl chloride group through sulfonation followed by chlorination. The pyrrolidine moiety can be introduced via a nucleophilic substitution reaction using a suitable pyrrolidine derivative.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance the efficiency and sustainability of the process.
化学反应分析
Types of Reactions
2-Methyl-5-(3-methylpyrrolidine-1-carbonyl)furan-3-sulfonyl chloride can undergo various types of chemical reactions, including:
Nucleophilic substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide derivatives.
Oxidation and reduction: The furan ring can participate in oxidation and reduction reactions, altering the electronic properties of the compound.
Substitution reactions: The methyl groups on the furan and pyrrolidine rings can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include nucleophiles such as amines and alcohols for substitution reactions, as well as oxidizing and reducing agents for redox reactions. Typical reaction conditions might involve the use of organic solvents, controlled temperatures, and catalysts to facilitate the desired transformations.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution with an amine would yield a sulfonamide derivative, while oxidation of the furan ring could produce a furanone derivative.
科学研究应用
2-Methyl-5-(3-methylpyrrolidine-1-carbonyl)furan-3-sulfonyl chloride has several scientific research applications, including:
Organic synthesis: It serves as a versatile intermediate in the synthesis of more complex molecules.
Medicinal chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the design of enzyme inhibitors or receptor modulators.
Material science: Its reactivity and functional groups can be exploited in the development of new materials with specific properties.
作用机制
The mechanism of action of 2-Methyl-5-(3-methylpyrrolidine-1-carbonyl)furan-3-sulfonyl chloride depends on its interaction with specific molecular targets. For instance, if used as an enzyme inhibitor, the compound might bind to the active site of the enzyme, blocking substrate access and inhibiting its activity. The sulfonyl chloride group can form covalent bonds with nucleophilic residues in proteins, leading to irreversible inhibition.
相似化合物的比较
Similar Compounds
Similar compounds to 2-Methyl-5-(3-methylpyrrolidine-1-carbonyl)furan-3-sulfonyl chloride include other sulfonyl chlorides and furan derivatives, such as:
- 2-Methyl-5-(pyrrolidine-1-carbonyl)furan-3-sulfonyl chloride
- 2-Methyl-5-(3-methylpyrrolidine-1-carbonyl)thiophene-3-sulfonyl chloride
Uniqueness
What sets this compound apart is the specific combination of functional groups and the spatial arrangement of these groups, which can result in unique reactivity and biological activity. This uniqueness makes it a valuable compound for research and development in various scientific fields.
属性
IUPAC Name |
2-methyl-5-(3-methylpyrrolidine-1-carbonyl)furan-3-sulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO4S/c1-7-3-4-13(6-7)11(14)9-5-10(8(2)17-9)18(12,15)16/h5,7H,3-4,6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLYWVFAYVHXOCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(C1)C(=O)C2=CC(=C(O2)C)S(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














